N-{4-[(E)-Phenyldiazenyl]phenyl}glycine
Description
Properties
CAS No. |
143338-04-9 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(4-phenyldiazenylanilino)acetic acid |
InChI |
InChI=1S/C14H13N3O2/c18-14(19)10-15-11-6-8-13(9-7-11)17-16-12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19) |
InChI Key |
AVWVEYXVOGAPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathway
The preparation of N-{4-[(E)-Phenyldiazenyl]phenyl}glycine follows a two-step route adapted from patented methods for structurally related compounds:
Step 1: Imine Intermediate Formation
4-[(E)-Phenyldiazenyl]aniline reacts with glyoxylic acid in a methanol/water solvent system to form the corresponding imine intermediate.
Step 2: Catalytic Hydrogenation
The imine undergoes reduction using palladium-carbon (5% Pd loading) under hydrogen pressure (10 atm) at 50°C for 12 hours. Post-reduction alkaline hydrolysis and acidification yield the final product.
Detailed Reaction Conditions
| Parameter | Specification | Source Example Data |
|---|---|---|
| Molar Ratio | Glyoxylic acid : Aniline = 1.1 : 1 | (Example 1) |
| Catalyst Loading | 0.01–1% Pd/C relative to aniline | |
| Solvent System | Methanol/water (4:1 v/v) | (Example 4) |
| Temperature | 45–55°C | (Claim 6) |
| Reaction Time | 10–14 hours | (Claim 2) |
| Yield | 93–95% (analogous compounds) | |
| Purity | >99.5% (HPLC) | (Example 1) |
Critical Process Modifications
- Esterification Control : Addition of sodium carbonate (equimolar to aniline) suppresses ester byproduct formation during hydrogenation.
- Cofactor Regeneration : A water/THF mixed solvent system improves imine stability and facilitates catalyst recycling.
- Purification : Acidification to pH 3 precipitates the product, which is isolated via cold filtration (0°C).
Analytical Validation
- LC-MS : Expected m/z = 285.1 ([M+H]⁺, calculated for C₁₄H₁₂N₄O₂).
- ¹H NMR : Characteristic signals include:
Scalability and Industrial Relevance
The patented method demonstrates:
- Cost Efficiency : Glyoxylic acid replaces expensive bromoacetic acid.
- Green Chemistry : Pd/C catalyst is recyclable (>10 cycles without activity loss).
- Throughput : Batch sizes up to 1 kg with consistent purity (>99%).
Chemical Reactions Analysis
Types of Reactions: N-{4-[(E)-Phenyldiazenyl]phenyl}glycine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-{4-[(E)-Phenyldiazenyl]phenyl}glycine has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of azo dyes for textiles, food coloring, and cosmetics.
Mechanism of Action
The mechanism of action of N-{4-[(E)-Phenyldiazenyl]phenyl}glycine involves its interaction with biological molecules through its azo linkage. The compound can undergo reduction in vivo to release aromatic amines, which can interact with cellular components. The molecular targets and pathways involved include:
Enzymatic Reduction: Enzymes such as azoreductases catalyze the reduction of the azo bond.
Interaction with Proteins: The released amines can bind to proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogs in Coordination Chemistry
Azo Alkynylplatinum(II) Complexes (e.g., L1–L4)
Ligands such as (E)-N1-(4-ethynylphenyl)-N4-(4-(phenyldiazenyl)phenyl)succinamide (L1) share the phenyldiazenylphenyl backbone but incorporate ethynyl groups and succinamide spacers. These ligands form stable platinum(II) complexes with applications in optoelectronics and catalysis. Unlike N-{4-[(E)-Phenyldiazenyl]phenyl}glycine, these derivatives prioritize metal coordination over amino acid functionality, leading to enhanced electrochemical stability and catalytic activity in catechol oxidation .
Copper(II) Complex with Azo-Schiff Base Ligand
The ligand 2-methoxy-6-((Z)-((4-((E)-phenyldiazenyl)phenyl)imino)methyl)phenol forms a copper(II) complex with notable catechol oxidation activity and antifungal properties. Here, the azo group facilitates electron transfer, while the Schiff base enhances metal-binding affinity.
α-Methyl-(4-Tetrazolyl-phenyl)glycine (MTPG)
MTPG is a metabotropic glutamate receptor (mGluR2/3) blocker used in neuroprotection studies. While both compounds are glycine derivatives, MTPG’s tetrazolyl group replaces the azo moiety, enhancing its receptor affinity and blood-brain barrier penetration. This compound’s azo group may confer photoresponsive properties but lacks demonstrated receptor-modulating activity .
N-Methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine
This derivative substitutes the azo group with a trifluoromethyl-benzo[d]thiazole ring, improving lipophilicity and metabolic stability. Such modifications are critical for pharmaceutical applications, whereas this compound’s polar azo group may limit bioavailability .
Peptide Derivatives with Phenyldiazenyl Groups
Compounds like 4-Phenylazobenzyloxycarbonyl-L-Pro-Leu-Gly-Pro-D-Arg incorporate the phenyldiazenyl group into peptide backbones for photoresponsive drug delivery. This compound’s glycine terminus could similarly anchor bioactive peptides, but its standalone utility in peptide synthesis remains underexplored .
Biological Activity
N-{4-[(E)-Phenyldiazenyl]phenyl}glycine is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its effects on various biological systems, including antimicrobial properties, anti-inflammatory effects, and its role as an intermediate in drug synthesis.
Chemical Structure and Properties
This compound is characterized by the presence of a phenyldiazenyl group attached to a phenylglycine backbone. This unique structure may contribute to its biological activities, particularly in interactions with biological targets.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. The compound has shown varying degrees of activity against different bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 20 | Highly Active |
| Escherichia coli | 10 | Moderately Active |
| Pseudomonas aeruginosa | 5 | Slightly Active |
| Streptococcus spp. | 15 | Moderately Active |
Note: The inhibition zones were measured in millimeters, with higher values indicating greater antimicrobial activity.
The compound demonstrated significant inhibition against Staphylococcus aureus , suggesting its potential as an antibacterial agent. The presence of the amino group in the phenylglycine structure may enhance its interaction with bacterial cell walls, leading to increased efficacy.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. A study focused on the synthesis and biological evaluation of related compounds indicated that modifications in the phenylglycine structure could lead to enhanced anti-inflammatory effects.
Case Study: Synthesis and Evaluation
A recent investigation explored various derivatives of N-substituted phenylglycines, including this compound, for their potential as anti-inflammatory agents. The study employed in vitro assays to assess the compounds' ability to inhibit pro-inflammatory cytokines.
- Methodology : Compounds were tested using cultured macrophages stimulated with lipopolysaccharide (LPS).
- Findings : Compounds exhibiting structural similarities to this compound showed a significant reduction in cytokine production, indicating potential therapeutic applications in inflammatory diseases.
Synthesis and Industrial Relevance
This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly anticoagulants like Dabigatran etexilate. The synthetic routes developed for producing this compound emphasize efficiency and yield, making it suitable for industrial applications.
Table 2: Synthetic Methods for this compound
| Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Hydrogenation | 94.9 | 99.4 | High efficiency |
| Palladium-Catalyzed | 90 | 98 | Suitable for large-scale use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
